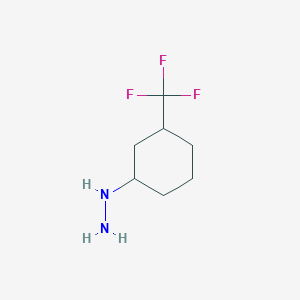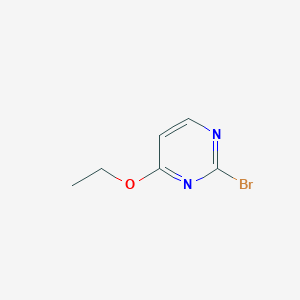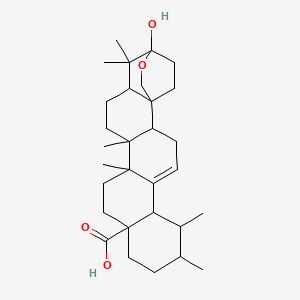
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is a synthetic peptide compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves the stepwise addition of amino acids. The process typically starts with the protection of amino groups to prevent unwanted reactions. The thioformyl groups are introduced through specific reagents under controlled conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control.
Chemical Reactions Analysis
Types of Reactions
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 can undergo various chemical reactions, including:
Oxidation: The thioformyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino acid residues can participate in substitution reactions, especially at the thioformyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in protein-protein interactions.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves its interaction with specific molecular targets. The thioformyl groups play a crucial role in binding to these targets, leading to the activation or inhibition of various pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Gly-OBzl.HCl
- H-Gly-OBZl.HCl
Uniqueness
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is unique due to the presence of thioformyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
Molecular Formula |
C33H43N9O9S2 |
|---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
N-[4-amino-1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-1,4-dioxobutan-2-yl]-2-[[2-[[2-[(2-amino-3-sulfanylidenepropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51) |
InChI Key |
FIOYAHRQRSQYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)




![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)

